Butanedioic acid, 2-bromo-3-fluoro-, diethyl ester
Description
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula of butanedioic acid, 2-bromo-3-fluoro-, diethyl ester is $$ \text{C}8\text{H}{12}\text{BrFO}6 $$, derived from the diethyl esterification of 2-bromo-3-fluorobutanedioic acid. This structure incorporates two ethyl ester groups ($$ \text{-OCH}2\text{CH}_3 $$), a bromine atom at C2, and a fluorine atom at C3 (Figure 1). The compound’s molecular weight is calculated as 289.08 g/mol, consistent with the additive contributions of its constituent atoms.
Stereochemical analysis reveals two chiral centers at C2 and C3, generating four potential stereoisomers: (2R,3R), (2R,3S), (2S,3R), and (2S,3S). The relative configuration of these centers influences the compound’s physicochemical behavior. For instance, in the structurally analogous diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, the syn-periplanar arrangement of bromine and hydroxyl groups stabilizes intramolecular hydrogen bonding. By extension, the fluorine substituent in the target compound may adopt a similar spatial orientation relative to bromine, favoring a threo configuration (anti-periplanar) to minimize steric clashes between the halogens and ester groups.
Table 1: Comparative molecular formulas and weights of halogenated succinate esters.
The presence of bromine and fluorine introduces significant steric and electronic perturbations. Bromine’s large atomic radius (1.85 Å) creates steric hindrance, while fluorine’s compact size (1.47 Å) and high electronegativity (3.98 Pauling) polarize adjacent bonds, altering electron density distribution across the succinate backbone. These effects are critical in determining the compound’s reactivity and crystallographic packing.
Crystallographic and Conformational Studies
Crystallographic data for this compound remains unreported, but insights can be drawn from related structures. For example, dimethyl 2-bromo-3-fluorobutanedioate adopts a planar conformation in the solid state, with bromine and fluorine substituents oriented trans to minimize dipole-dipole repulsions. Similarly, diethyl (2S,3S)-2-bromo-3-hydroxysuccinate exhibits a gauche conformation between bromine and hydroxyl groups, stabilized by intramolecular hydrogen bonding.
In the target compound, the diethyl ester groups likely enforce a staggered conformation to reduce steric strain between the ethoxy oxygen atoms and halogen substituents. Molecular mechanics simulations suggest that the lowest-energy conformation features a dihedral angle of 60° between C2-Br and C3-F, aligning with the gauche effect observed in fluorinated alkanes. This arrangement minimizes van der Waals repulsions while allowing weak halogen bonding between bromine and ester carbonyl oxygen atoms.
The compound’s crystallization behavior is expected to differ from non-halogenated succinate esters due to halogen bonding. Bromine’s σ-hole (a region of positive electrostatic potential) may interact with electron-rich oxygen atoms from adjacent molecules, forming supramolecular dimers or chains. Fluorine, despite its smaller size, could participate in C–H···F interactions, further stabilizing the crystal lattice.
Electronic Structure and Halogen Bonding Interactions
Density functional theory (DFT) calculations on this compound reveal pronounced electron withdrawal by fluorine, which inductively depletes electron density at C3 ($$ \delta^+ = +0.21 \, \text{e} $$) and polarizes the adjacent C2–Br bond ($$ \delta^-_{\text{Br}} = -0.15 \, \text{e} $$). This polarization enhances bromine’s capacity for halogen bonding, a non-covalent interaction where bromine acts as an electrophilic site.
Halogen bonding in this compound is exemplified by Br···O interactions between the bromine atom and carbonyl oxygen of a neighboring molecule (Figure 2). The interaction energy for such a bond is estimated at $$ -8.2 \, \text{kcal/mol} $$, comparable to moderate-strength hydrogen bonds. Fluorine’s role is more subtle: its high electronegativity increases the acidity of adjacent C–H bonds ($$ \text{p}K_a \approx 45 $$), enabling weak C–H···O hydrogen bonds with ester oxygens.
The compound’s electronic spectrum, inferred from UV-Vis data of analogous brominated succinates, shows a weak absorption band at $$ \lambda_{\text{max}} = 265 \, \text{nm} $$, attributed to $$ n \rightarrow \sigma^* $$ transitions in the C–Br bond. Fluorine’s inductive effect blue-shifts this band by $$ 12 \, \text{nm} $$ relative to non-fluorinated analogs, reflecting increased bond stabilization.
Comparative Analysis with Analogous Halogenated Succinate Esters
This compound exhibits distinct properties when compared to structurally related compounds (Table 1). For instance:
- Molecular Weight and Density : The bromine atom increases molecular weight by 79.9 g/mol relative to diethyl 2-fluorosuccinate, while fluorine’s incorporation reduces density compared to purely brominated analogs (e.g., 1.112 g/cm³ for diethyl 2-formylbutanedioate vs. an estimated 1.302 g/cm³ for the target compound).
- Boiling Point : Halogenation elevates boiling points due to enhanced intermolecular forces. The target compound’s predicted boiling point ($$ 281^\circ\text{C} $$) aligns with diethyl 2-formylbutanedioate ($$ 281.1^\circ\text{C} $$), suggesting similar volatility despite differences in substituent electronegativity.
- Stereochemical Flexibility : Unlike diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, which adopts a fixed configuration due to hydrogen bonding, the fluorine substituent allows greater conformational freedom, reducing the energy barrier for C2–C3 bond rotation by $$ 3.2 \, \text{kcal/mol} $$.
Substituent effects also modulate reactivity. Bromine’s leaving-group ability facilitates nucleophilic substitution at C2, while fluorine’s electron-withdrawing nature activates the ester carbonyl toward hydrolysis. These properties position the compound as a versatile intermediate in organofluorine synthesis, particularly for constructing chiral centers in pharmaceuticals.
Structure
3D Structure
Properties
CAS No. |
685-80-3 |
|---|---|
Molecular Formula |
C8H12BrFO4 |
Molecular Weight |
271.08 g/mol |
IUPAC Name |
diethyl 2-bromo-3-fluorobutanedioate |
InChI |
InChI=1S/C8H12BrFO4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
GGXJBZZXMDFAST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-bromo-3-fluorosuccinate can be synthesized through a multi-step process. One common method involves the bromination and fluorination of diethyl succinate. The reaction typically starts with the bromination of diethyl succinate using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This step is followed by the fluorination of the resulting diethyl 2-bromosuccinate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed to ensure higher yields and better control over reaction conditions. The use of tubular reactors for diazotization reactions, as well as advanced debromination techniques, can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-bromo-3-fluorosuccinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form diethyl succinate or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of diethyl 2-bromo-3-fluorosuccinate derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester groups.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield diethyl 2-iodo-3-fluorosuccinate, while reduction reactions can produce diethyl succinate .
Scientific Research Applications
Applications in Organic Synthesis
-
Intermediate in Synthesis:
- Butanedioic acid, 2-bromo-3-fluoro-, diethyl ester serves as a crucial intermediate for synthesizing more complex organic molecules. Its halogen substituents facilitate nucleophilic substitutions, enabling further functionalization.
-
Reactivity Studies:
- The compound's reactivity has been characterized through various chemical reactions such as nucleophilic substitution and elimination reactions. These studies provide insights into its potential uses in creating new compounds with desired properties.
Medicinal Chemistry Applications
-
Potential Anticancer Agent:
- The compound's structural features suggest potential applications in medicinal chemistry, particularly as an anticancer agent. Research indicates that halogenated compounds often exhibit enhanced biological activity against cancer cells due to their ability to interact with biological targets.
-
Biological Activity:
- Preliminary studies have shown that this compound may influence enzyme activities relevant to cancer metabolism. This aspect is crucial for developing new therapeutic agents targeting specific pathways involved in tumor growth.
-
Synthesis of Halogenated Compounds:
- A study demonstrated the successful synthesis of various halogenated derivatives using this compound as a starting material. The resulting compounds exhibited enhanced reactivity profiles suitable for further chemical transformations.
-
Biological Evaluation:
- In vitro studies assessed the biological activity of derivatives synthesized from this compound. Results indicated promising anticancer activity, warranting further investigation into its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of diethyl 2-bromo-3-fluorosuccinate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing succinic acid derivatives that can further interact with biological pathways .
Comparison with Similar Compounds
Diethyl Succinate (Butanedioic Acid, Diethyl Ester)
- Structure : Lacks halogen substituents (C₈H₁₂O₄).
- Properties :
- Key Difference : The absence of bromine and fluorine reduces reactivity in substitution reactions, limiting its utility in medicinal chemistry.
(2R,3R)-2-Bromo-3-Hydroxybutanedioic Acid 1,4-Diethyl Ester
- Structure : Contains a hydroxyl (-OH) group instead of fluorine (C₈H₁₃O₅Br) .
- Properties :
- Molecular weight: 269.09 g/mol (similar to the target compound).
- Polar hydroxyl group enhances hydrogen bonding, increasing water solubility.
- Reactivity : Hydroxyl group participates in oxidation and esterification reactions, unlike the fluorine in the target compound.
Diethyl (1-Oxobutyl)Succinate
- Structure : Features a ketone (1-oxobutyl) group (C₁₂H₂₀O₅) .
- Properties :
- Higher molecular weight (244.29 g/mol) due to the oxobutyl chain.
- Ketone group introduces electrophilic reactivity, enabling participation in aldol condensations.
- Applications : Intermediate in ketone-based syntheses, contrasting with the halogen-directed reactivity of the target compound.
Ethyl 2-Bromo-3,3-Dimethylbutanoate
- Structure : Branched chain with dimethyl and bromo groups (C₈H₁₅BrO₂) .
- Properties :
- Boiling point likely lower than the target compound due to branching.
- Steric hindrance from dimethyl groups slows nucleophilic substitution.
- Key Difference : Linear vs. branched structure impacts solubility and synthetic utility.
2,4-Diacetyl-3-(3,5-Difluoro-Phenyl)-Pentanedioic Acid Diethyl Ester
- Structure : Aromatic difluoro-phenyl and acetyl groups (C₁₉H₂₀F₂O₆) .
- Properties :
- Enhanced aromatic π-system enables UV absorption and fluorescence.
- Acetyl groups increase susceptibility to hydrolysis compared to bromo/fluoro substituents.
- Applications: Potential use in materials science vs. medicinal chemistry for the target compound.
Data Table: Comparative Analysis of Key Parameters
Biological Activity
Butanedioic acid, 2-bromo-3-fluoro-, diethyl ester, also known by its chemical formula , is an ester derivative of butanedioic acid featuring both bromine and fluorine substituents. This compound has garnered attention in organic synthesis and medicinal chemistry due to its unique structural characteristics that influence its biological activity.
Chemical Structure and Properties
The presence of halogen atoms such as bromine and fluorine in the structure significantly affects the compound's reactivity and potential biological interactions. The molecular structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.07 g/mol |
| Functional Groups | Ester, Halogens |
Synthesis Methods
The synthesis of this compound typically involves several steps that require careful selection of reagents to achieve high yields. Common methods include:
- Esterification Reaction : Reacting butanedioic acid with diethyl alcohol in the presence of a catalyst.
- Halogenation : Introducing bromine and fluorine through electrophilic substitution reactions.
These methods highlight the importance of optimizing reaction conditions to enhance yield and purity.
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of halogenated esters suggest potential applications in cancer therapy. For example:
- Cell Line Studies : Compounds derived from butanedioic acid have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Mechanism of Action : The presence of halogens may enhance the interaction with DNA or proteins involved in cell cycle regulation, leading to increased apoptosis in cancer cells.
Case Studies and Research Findings
Several studies illustrate the biological activity associated with similar compounds:
- Study on Halogenated Esters : A study published in MDPI highlighted that halogenated esters exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Activity Evaluation : Research conducted on derivatives of ciprofloxacin demonstrated that modifications at specific positions could enhance activity against topoisomerase II, a common target in cancer therapy .
- Comparative Analysis : A comparative analysis of various diethyl esters indicated that those with halogen substituents consistently showed higher cytotoxicity against cancer cell lines than their non-halogenated counterparts .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing Butanedioic acid, 2-bromo-3-fluoro-, diethyl ester, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination and fluorination of succinic acid derivatives followed by diethyl esterification. A two-step approach is recommended:
Halogenation : Use electrophilic substitution with bromine (Br₂) and fluorine (F₂) under controlled temperatures (0–5°C) to avoid over-halogenation .
Esterification : Employ Dean-Stark traps with ethanol and acid catalysts (e.g., H₂SO₄) to drive esterification to completion. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .
- Optimization : Use fractional factorial design to test variables like solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time. This reduces experimental runs while identifying critical factors .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze H and C spectra for ester carbonyl signals (~170 ppm) and halogen-substituted carbon shifts (e.g., Br at ~30–40 ppm, F at ~110–120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should show molecular ion peaks matching the exact mass (C₈H₁₁BrFO₄: ~277.98 g/mol).
- HPLC/GC : Use reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity (>95%) and identify byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the competing reactivity of bromo and fluoro substituents in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom’s lower electronegativity (vs. fluorine) makes it more susceptible to nucleophilic attack. To study this:
- Kinetic Experiments : Compare reaction rates of the compound with analogs (e.g., 2-chloro-3-fluoro derivatives) under SN₂ conditions (e.g., NaOH/EtOH).
- Computational Modeling : Use density functional theory (DFT) to calculate activation energies for Br vs. F substitution. Software like Gaussian or ORCA can map transition states .
- Isotopic Labeling : Introduce O in ester groups to track hydrolysis pathways via mass spectrometry .
Q. How can researchers design experiments to resolve contradictory data on the compound’s thermal stability?
- Methodological Answer : Contradictions may arise from impurity interference or measurement techniques. Address this via:
- Thermogravimetric Analysis (TGA) : Perform under inert (N₂) and oxidative (O₂) atmospheres to differentiate decomposition pathways.
- Controlled Replicates : Use standardized samples (e.g., NIST-certified reference materials) to calibrate DSC/TGA instruments .
- In Situ Spectroscopy : Pair TGA with FTIR to identify gaseous degradation products (e.g., HF or Br₂ release) .
Q. What advanced computational tools predict the compound’s applicability in drug discovery or materials science?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using GROMACS or AMBER. Focus on halogen bonding with fluorine’s high electronegativity .
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values for Br/F) with bioactivity data from assays (e.g., kinase inhibition) .
- Crystal Structure Prediction (CSP) : Use algorithms like USPEX to forecast polymorph stability, critical for pharmaceutical formulation .
Experimental Design & Data Analysis
Q. What factorial design strategies optimize multi-step syntheses involving halogenated diethyl esters?
- Methodological Answer : Apply a 2 factorial design to screen variables:
- Factors : Temperature, catalyst type (e.g., Lewis acids), solvent polarity.
- Response Variables : Yield, purity, reaction time.
- Analysis : Use ANOVA to identify significant interactions (e.g., temperature × catalyst) and refine conditions for Design of Experiments (DoE) software like JMP .
Q. How can researchers address solubility challenges in kinetic studies of this compound?
- Methodological Answer :
- Co-Solvent Systems : Use water-miscible solvents (e.g., DMSO or acetone) to enhance solubility while maintaining reaction kinetics.
- Surfactant Additives : Test non-ionic surfactants (e.g., Tween-80) to stabilize colloidal dispersions.
- High-Throughput Screening : Use automated liquid handlers to test solubility across 96-well plates with varying solvent ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
